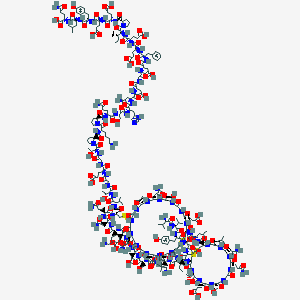![molecular formula C25H26N4 B048635 n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine CAS No. 115618-99-0](/img/structure/B48635.png)
n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine is a chemical compound with the molecular formula C25H26N4 . It holds immense potential for scientific research. Its diverse applications range from drug discovery to material synthesis, making it a valuable asset in advancing scientific knowledge.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C25H26N4. It has an average mass of 382.501 Da and a mono-isotopic mass of 382.215759 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine is related to a class of chemicals that have been extensively studied for their potential in various therapeutic areas. One of the closely related compounds, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, has been identified as a potent antagonist, suggesting a possible interaction with biological receptors and indicating the compound's utility in modulating immune responses (Strekowski et al., 2003).
Antidepressant and Receptor Affinity
Further, compounds with structural similarities have shown promise in antidepressant applications and adenosine receptor affinity. For instance, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated potential as rapid-acting antidepressant agents through acute administration in behavioral despair models, indicating their therapeutic potential in treating depression and their binding affinity to adenosine A1 and A2 receptors (Sarges et al., 1990).
Adenosine Receptor Antagonism
The exploration of 2-arylpyrazolo[3,4-c]quinolin-4-ones and derivatives has led to the discovery of compounds with nanomolar affinity toward the human A3 adenosine receptor subtype. Some of these compounds, by virtue of their specific substituents, have shown high potency and selectivity as hA3 receptor antagonists, demonstrating their potential for therapeutic applications in conditions like cerebral ischemia (Colotta et al., 2007).
Antibacterial and Antimicrobial Activities
Several derivatives of quinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonism, with significant implications for therapeutic interventions in gastrointestinal disorders. Among these compounds, specific derivatives emerged as potent compounds, suggesting their utility in developing new treatments (Mahesh et al., 2011).
Propiedades
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVVQTVRBTWGJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921777 |
Source


|
| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine | |
CAS RN |
115618-99-0 |
Source


|
| Record name | Quinoprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)

![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
![Benzo[b]perylene](/img/structure/B48583.png)




